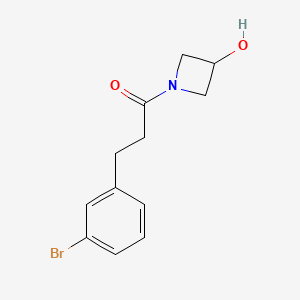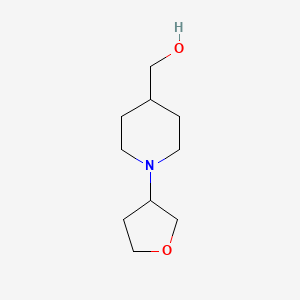
(1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol: is a chemical compound that features a tetrahydrofuran ring attached to a piperidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol typically involves the reaction of tetrahydrofuran derivatives with piperidine derivatives under controlled conditions. One common method includes the use of borane in tetrahydrofuran at low temperatures, followed by hydrolysis with water .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol is studied for its potential as a building block for bioactive molecules. It can be used in the design of enzyme inhibitors or receptor modulators .
Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- (Tetrahydrofuran-2-yl)methanol
- (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
- 1,3-thiazol-2-yl substituted benzamides
Uniqueness: (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol stands out due to its unique combination of a tetrahydrofuran ring and a piperidine ring, which provides distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[1-(oxolan-3-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c12-7-9-1-4-11(5-2-9)10-3-6-13-8-10/h9-10,12H,1-8H2 |
InChI Key |
RKHKSLSABQEDLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


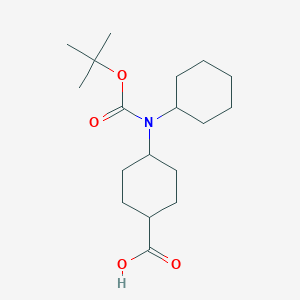
![3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine](/img/structure/B15090162.png)
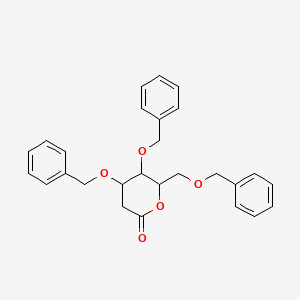
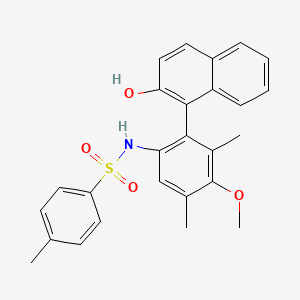
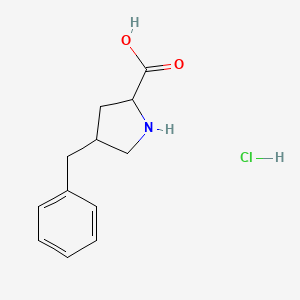
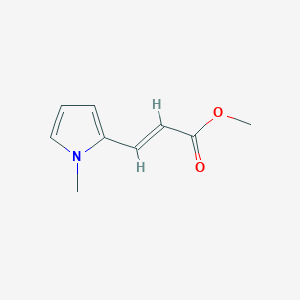


![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
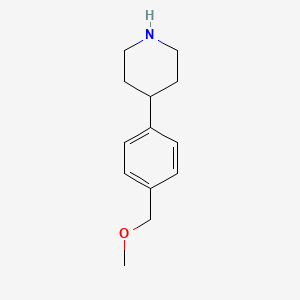
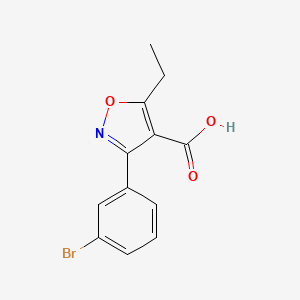
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
